2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide or nitrile under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the amine functionality using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be achieved using various reagents and conditions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives with various functional groups.
Deprotection Reactions: Free amine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced oxazole derivatives.
Scientific Research Applications
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application and the target molecule it interacts with. In general, the compound can act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the Boc-protected amine group play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-ethyl-1,3-oxazole-4-carboxylic acid: Similar structure but has an ethyl group instead of a methyl group at the 5-position.
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but has a phenyl group at the 5-position.
Uniqueness
2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The Boc-protected amine group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Properties
IUPAC Name |
5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-8(9(14)15)13-7(17-6)5-12-10(16)18-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGVUPPYFMTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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